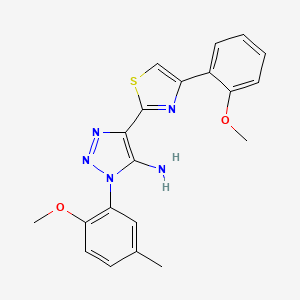

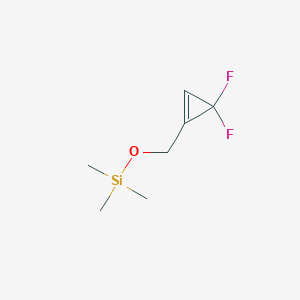

![molecular formula C11H9F3N4O B2369941 3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} CAS No. 121831-74-1](/img/structure/B2369941.png)

3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest for many researchers . Improvements in the overall yield of pyrazole compounds have been observed due to modifications in the μ-wave reaction conditions, the continuation of the reaction under sonication conditions, and the radial chromatographic method used to isolate the pyrazole products .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly depending on the specific compound. For example, the molecular formula of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is C10H8N2O2 .Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly depending on the specific compound. For example, the molecular weight of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is 188.18 g/mol .Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In a recent study , compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value (concentration required for 50% inhibition) was significantly better than standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported its efficacy.

Trifluoromethylated Indenopyrazole Synthesis

The compound can be synthesized via acid-catalyzed reactions, yielding a tricyclic, trifluoromethylated indenopyrazole . This synthetic route provides access to a unique class of compounds with potential applications in materials science or drug discovery.

Sodium Hydridotris(1H-3-trifluoromethylpyrazol-1-yl)borate

3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} can be used in the synthesis of sodium hydridotris(1H-3-trifluoromethylpyrazol-1-yl)borate by reacting it with sodium borohydride . This borate compound has potential applications in coordination chemistry and catalysis.

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

The compound’s electron-deficient N-arylhydrazones can react with nitroolefins to yield 1,3,5-trisubstituted pyrazoles . This synthetic method offers a versatile approach to accessing diverse pyrazole derivatives, which may find applications in medicinal chemistry or agrochemicals.

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact with a variety of biological targets .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Pyrazole derivatives have been known to affect a variety of biochemical pathways, often leading to downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Pyrazole derivatives have been known to have a variety of effects at the molecular and cellular level .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c1-6-9(10(19)18-15-6)17-16-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H2,15,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQGNLGUOYZYHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)N=NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid](/img/structure/B2369863.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)

![N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2369869.png)

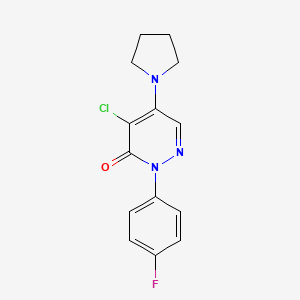

![4-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2369870.png)

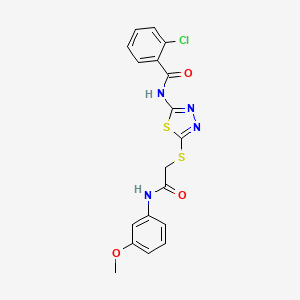

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2369872.png)

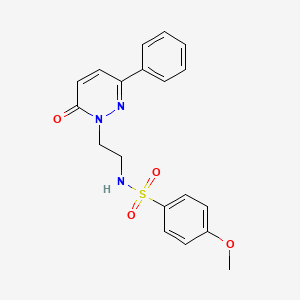

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2369878.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)